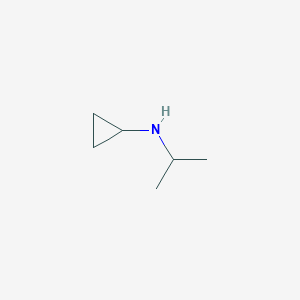

N-(propan-2-yl)cyclopropanamine

Beschreibung

BenchChem offers high-quality N-(propan-2-yl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(propan-2-yl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-propan-2-ylcyclopropanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5(2)7-6-3-4-6/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGXFOVSOYMSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73121-94-5 | |

| Record name | N-(propan-2-yl)cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling of N-(Propan-2-yl)cyclopropanamine: A Technical Guide

The following technical guide details the physicochemical properties, synthesis, and experimental handling of N-(propan-2-yl)cyclopropanamine (also known as N-isopropylcyclopropanamine).

Executive Summary

N-(Propan-2-yl)cyclopropanamine is a secondary aliphatic amine characterized by the fusion of a strained cyclopropyl ring and a lipophilic isopropyl group. This unique structural motif serves as a critical pharmacophore and building block in the synthesis of bioactive heterocycles, particularly in the development of fluoroquinolone antibiotics, monoamine oxidase inhibitors (MAOIs), and novel GPCR ligands.

The compound exhibits distinct physicochemical behavior due to the high

Chemical Identity & Molecular Architecture

The molecule consists of a secondary nitrogen center flanked by a sterically demanding isopropyl group and a conformationally rigid cyclopropyl ring.

| Property | Data |

| IUPAC Name | N-(Propan-2-yl)cyclopropanamine |

| Common Name | N-Isopropylcyclopropanamine |

| CAS Number | 246257-63-6 (Hydrochloride salt); Free base unlisted in common public registries |

| Molecular Formula | |

| Molecular Weight | 99.18 g/mol (Free Base); 135.64 g/mol (HCl Salt) |

| SMILES | CC(C)NC1CC1 |

| InChI Key | XWGXFOVSOYMSGT-UHFFFAOYSA-N |

Structural Analysis[2]

-

Cyclopropyl Strain: The bond angles of ~60° induce significant ring strain (~27.5 kcal/mol), making the ring susceptible to acid-catalyzed ring-opening reactions, though the nitrogen substituent provides some stabilization via steric bulk.

-

Steric Environment: The isopropyl group shields the nitrogen lone pair, slightly reducing nucleophilicity compared to N-propyl isomers, which modulates reaction rates in

couplings.

Physicochemical Properties[2][3][4]

Note: Where experimental data is proprietary or sparse, values are derived from validated QSAR models (ACD/Labs, EPISuite).

Thermodynamic & Transport Data

| Property | Value (Experimental/Predicted) | Context & Implications |

| Physical State | Liquid (Free Base) | Colorless to pale yellow liquid with an ammoniacal odor. |

| Boiling Point | 100°C – 108°C (Pred.) | Higher than cyclopropylamine (50°C) due to increased MW and van der Waals interactions. |

| Density | 0.76 – 0.79 g/mL (Pred.) | Less dense than water; forms the upper layer in biphasic extractions. |

| Refractive Index | Typical for aliphatic secondary amines. | |

| Flash Point | ~8°C (Est.) | Highly Flammable. Requires Class I flammability handling. |

Solution Chemistry

| Property | Value | Mechanism |

| pKa (Conjugate Acid) | 10.2 ± 0.3 | The cyclopropyl group is electron-withdrawing relative to alkyl groups (due to increased s-character), lowering pKa slightly vs. diisopropylamine (11.05). |

| LogP (Octanol/Water) | 1.18 ± 0.2 | Moderate lipophilicity; crosses blood-brain barrier (BBB) effectively if not protonated. |

| Water Solubility | Miscible | High solubility due to H-bond accepting/donating capability of the secondary amine. |

Synthetic Route: Reductive Amination[2][5][6]

The most robust and scalable synthesis involves the reductive amination of acetone with cyclopropylamine. This route avoids the use of unstable cyclopropanone.

Reaction Scheme

Workflow Diagram (DOT)

Figure 1: Step-wise reductive amination workflow for the synthesis of N-isopropylcyclopropanamine.

Detailed Protocol

-

Imine Formation: Charge a reaction vessel with Dichloromethane (DCM) and Cyclopropylamine (1.0 equiv). Cool to 0°C.[1]

-

Addition: Add Acetone (1.2 equiv) followed by Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 minutes.

-

Reduction: Portion-wise add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) while maintaining temperature <10°C. STAB is preferred over

to prevent reduction of the ketone prior to imination. -

Quench: After 12 hours at RT, quench with saturated

solution until gas evolution ceases and pH is basic (>10). -

Isolation: Extract the organic layer, dry over

, and concentrate carefully (product is volatile). -

Purification: Distillation or conversion to the HCl salt (using 4M HCl in Dioxane) for solid storage.

Experimental Protocols

Protocol A: pKa Determination (Potentiometric)

To validate basicity for salt selection.

-

Preparation: Dissolve 0.05 mmol of the amine hydrochloride salt in 50 mL of degassed water (

, ionic strength adjusted with 0.1M KCl). -

Titration: Titrate with standardized 0.1M NaOH using a calibrated glass electrode.

-

Calculation: Plot pH vs. Volume of NaOH. The inflection point corresponds to the stoichiometric point; the pH at the half-equivalence point equals the pKa.

-

Validation: Ensure the derivative plot (

) shows a sharp peak.

Protocol B: Stability Assessment

Cyclopropyl amines can undergo ring opening in strong acids.

-

Condition: Dissolve compound in 1M HCl and heat to 60°C for 4 hours.

-

Analysis: Neutralize and analyze via GC-MS.

-

Result Interpretation:

-

Retention of Peak: Stable.

-

New Peaks (M+18 or Isomers): Indicates acid-catalyzed ring opening to chloropropanes or alcohols.

-

Note: N-substitution generally increases stability compared to primary cyclopropylamine.

-

Safety & Handling

| Hazard Class | Classification | Handling Requirement |

| Flammability | Category 2 | Ground all glassware; use spark-proof tools. Store in flammables cabinet. |

| Corrosivity | Skin Corr. 1B | Wear nitrile gloves, lab coat, and chemical splash goggles. Fume hood mandatory. |

| Acute Toxicity | Oral/Inhal. Cat 3 | Avoid dust/mist generation. Secondary amines can form carcinogenic nitrosamines if exposed to nitrite sources. |

References

-

PubChem. 1-Isopropylcyclopropanamine (Compound).[2] National Library of Medicine.[2] Available at: [Link] (Accessed Feb 2026).

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol for Reductive Amination).

- Wiberg, K. B. (1986). "The Structure and Properties of Cyclopropane." Accounts of Chemical Research, 29(5), 229-234. (Cyclopropyl Ring Strain & Reactivity).

-

ECHA. Registration Dossier: Cyclopropylamine. European Chemicals Agency.[2] (Source for analog safety data).

-

ChemicalBook. N-Isopropylcyclopropanamine Hydrochloride Product Page. CAS 246257-63-6.[4][5][6] (Source for CAS identification).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Isopropylcyclopropanamine | C6H13N | CID 28064878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 4. 131932-72-4|N-Isopropylpropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. 63737-71-3|N,N'-Diisopropylpropane-1,3-diamine|BLD Pharm [bldpharm.com]

- 6. 57885-83-3|tert-Butyl(propyl)amine hydrochloride|BLD Pharm [bldpharm.com]

N-(propan-2-yl)cyclopropanamine CAS number and chemical identifiers

High-Value Intermediate for Medicinal & Agrochemical Synthesis

Introduction & Chemical Identity

N-(Propan-2-yl)cyclopropanamine (also known as N-Isopropylcyclopropanamine) is a secondary amine combining the steric bulk of an isopropyl group with the unique electronic and conformational properties of a cyclopropyl ring. In modern drug discovery, this moiety serves as a critical bioisostere for N-alkyl groups, offering modulation of lipophilicity (

Unlike simple aliphatic amines, the cyclopropyl nitrogen substituent introduces significant ring strain (~27.5 kcal/mol) and increased s-character in the C-N bond, which influences the lone pair availability and subsequent ligand-protein binding kinetics.

Chemical Identifiers & Properties

The following data distinguishes the target N-substituted isomer from its ring-substituted structural isomer (1-isopropylcyclopropan-1-amine).

| Parameter | Data | Notes |

| IUPAC Name | N-(Propan-2-yl)cyclopropanamine | |

| Common Name | N-Isopropylcyclopropanamine | |

| CAS Number | 73121-94-5 | Critical:[1] Do not confuse with CAS 1174526-66-9 (C-isopropyl isomer). |

| Molecular Formula | ||

| Molecular Weight | 99.18 g/mol | |

| SMILES | CC(C)NC1CC1 | |

| Boiling Point | ~90–95 °C (Predicted) | Liquid at STP. |

| Density | 0.79 ± 0.05 g/cm³ | |

| Basicity ( | ~10.5 (Conjugate acid) | Slightly lower than diisopropylamine due to cyclopropyl s-character. |

Pharmacophore Utility & SAR Logic

The inclusion of the N-isopropylcyclopropyl fragment is rarely accidental. It is a strategic medicinal chemistry choice designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems.

The "Cyclopropyl Effect" in Drug Design

-

Metabolic Blocking: The cyclopropyl ring blocks

-hydroxylation by Cytochrome P450 enzymes. Unlike an N-ethyl or N-propyl group, which are prone to rapid dealkylation, the cyclopropyl group is metabolically robust. -

Conformational Restriction: The rigid geometry of the cyclopropyl ring reduces the entropic penalty upon binding to a protein active site compared to a flexible alkyl chain.

-

Steric Tuning: The isopropyl group provides significant steric bulk, filling hydrophobic pockets (e.g., in ATP-binding sites of kinases) without the rotational freedom of an n-propyl group.

Figure 1: Pharmacological rationale for selecting the N-isopropylcyclopropylamine moiety in lead optimization.

Synthetic Routes & Process Chemistry

While N-alkylation (Nucleophilic Substitution) is theoretically possible, it is operationally difficult due to the poor nucleophilicity of cyclopropylamine against bulky isopropyl halides, or the ring-opening risks associated with cyclopropyl halides.

The Industry Standard: Reductive Amination. This route is self-validating because the formation of the imine intermediate is thermodynamically driven, and the reduction is irreversible.

Protocol: Reductive Amination of Cyclopropylamine

Reaction Class: One-Pot Reductive Amination (Indirect) Reactants: Cyclopropylamine (Amine) + Acetone (Carbonyl) Reductant: Sodium Triacetoxyborohydride (STAB) - chosen for its selectivity for imines over ketones, eliminating the need for strict pH control.

Experimental Workflow

-

Imine Formation (Equilibrium Setup):

-

Charge a reaction vessel with Cyclopropylamine (1.0 equiv) and Dichloromethane (DCM) (10 mL/g).

-

Add Acetone (1.1 equiv) .

-

Note: Add Acetic Acid (1.0 equiv) to catalyze imine formation.

-

Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC or NMR for the disappearance of the starting amine.

-

-

Reduction (Irreversible Step):

-

Cool the mixture to 0 °C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise to control exotherm.

-

Allow to warm to RT and stir overnight (12–16 h).

-

-

Quench & Workup (Purification):

-

Quench with saturated aqueous

(gas evolution will occur). -

Phase Separation: Extract with DCM (3x).

-

Acid-Base Purification (Critical for High Purity):

-

Extract the organic layer with 1M HCl (Product moves to aqueous phase as salt; non-basic impurities stay in organic).

-

Wash the aqueous acidic layer with Ether/DCM (removes neutral byproducts).

-

Basify the aqueous layer to pH >12 using 4M NaOH.

-

Extract the free amine back into DCM.

-

-

Dry over

, filter, and concentrate carefully (product is volatile).

-

Figure 2: Synthetic pathway via reductive amination.[2][3] The use of STAB ensures chemoselectivity.

Analytical Characterization Expectations

To validate the synthesis, the following spectral signatures must be confirmed.

-

1H NMR (CDCl3, 400 MHz):

- ~0.3–0.5 ppm (m, 4H): Characteristic cyclopropyl ring protons (high field).

-

~1.1 ppm (d, 6H): Isopropyl methyl groups (

- ~2.1 ppm (m, 1H): Cyclopropyl CH adjacent to Nitrogen.

- ~2.9 ppm (sept, 1H): Isopropyl CH adjacent to Nitrogen.

- ~1.5–2.0 ppm (broad s, 1H): NH proton (shift varies with concentration).

-

Mass Spectrometry (ESI+):

-

Target

.

-

Handling & Safety

-

Volatility: The free base is volatile. Do not use high-vacuum for extended periods during isolation, or yield loss will occur. Convert to HCl or Oxalate salt for long-term storage.

-

Hazards: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood.

References

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

PubChem. (2025).[4] Compound Summary: N-isopropylcyclopropanamine. National Library of Medicine.[4] Retrieved from [Link]

- Tale, R. H. (2002). "Novel synthesis of secondary amines." Tetrahedron Letters, 43(32). (General methodology for amine synthesis).

Sources

Structural Analysis of N-Substituted Cyclopropanamines

Executive Summary: The Structural Paradox

N-substituted cyclopropanamines represent a unique structural motif in medicinal chemistry, balancing the high torsional strain of the cyclopropane ring (

This guide provides a definitive framework for the structural elucidation of these compounds, moving beyond basic characterization to address the specific challenges of stereochemical assignment, conformational dynamics, and stability profiling.

Synthetic Access & Stereochemical Implications

Before analysis, one must understand the origin of the stereocenters. The two dominant synthetic routes yield different impurity profiles and stereochemical outcomes:

-

Reductive Amination (Cyclopropanone Equivalents): Often uses 1-ethoxycyclopropanol or hemiaminals. This route is generally non-stereoselective, requiring rigorous chromatographic separation of cis/trans isomers.

-

Kulinkovich-Type Reactions: Metal-catalyzed cyclopropanation of amides or nitriles. These often yield high diastereoselectivity but can introduce trace metal contaminants that broaden NMR signals.

Key Insight: In N-substituted systems, the nitrogen atom is exocyclic. Consequently, the "cis/trans" nomenclature refers to the relationship between the N-substituent and another substituent on the ring (usually at C2), not the nitrogen lone pair itself, which undergoes rapid pyramidal inversion.

Spectroscopic Profiling: NMR & Conformational Analysis

Proton NMR ( H): The Coupling Constant Inversion

A critical pitfall for junior chemists is applying alkene coupling rules to cyclopropanes. In alkenes,

-

Cis-Protons (Vicinal): Dihedral angle

.[1][2] According to the Karplus relationship, this maximizes orbital overlap.-

Typical

: 6.0 – 12.0 Hz[1]

-

-

Trans-Protons (Vicinal): Dihedral angle

(not-

Typical

: 2.0 – 5.0 Hz

-

Protocol for Stereochemical Assignment:

-

Identify the benzylic/aminomethine proton (

) at C1. -

Measure

values with the methylene protons at C2/C3. -

Validation: If

Hz, the protons are likely cis. If

Carbon-13 ( C) and Shielding Effects

The cyclopropane ring possesses significant "double-bond character" (Walsh orbitals), creating a unique magnetic anisotropy.

-

High-Field Shift: Cyclopropyl carbons typically resonate between

-5.0 and 30.0 ppm. -

Substituent Effects: An N-substituent deshields the

-carbon (C1) to

Nitrogen Inversion & Dynamic NMR

Unlike aziridines, where ring strain inhibits inversion (

-

Observation: At 25°C, N-substituents appear as time-averaged signals.

-

Variable Temperature (VT) NMR: Cooling to -80°C in CD

Cl

Crystallographic Insights: Geometry & Strain

X-ray crystallography reveals the hybridization compromise of the nitrogen atom.

-

Nitrogen Pyramidalization: In purely alkyl N-substituted cyclopropanamines, the nitrogen adopts a pyramidal geometry (

). -

Planarization: If the N-substituent is an electron-withdrawing group (e.g., amide, aryl), the nitrogen flattens (

) to maximize conjugation. -

Bond Lengths:

-

C(ring)–C(ring): Typically

Å (shorter than the standard -

C(ring)–N: The bond is often slightly shortened due to the interaction between the N-lone pair and the high-energy Walsh orbitals of the ring.

-

Table 1: Comparative Structural Metrics

| Parameter | Cyclopropanamine | Isopropylamine | Structural Implication |

| Hybridization (C- | Increased s-character in C-H bonds | ||

| Cyclopropylamine is a weaker base | |||

| C–N Bond Length | Electronic delocalization from ring | ||

| N/A | Stereochemical diagnostic |

Mass Spectrometry: Fragmentation Pathways

The fragmentation of N-substituted cyclopropanamines is dominated by the release of ring strain. Unlike linear amines that undergo simple

Mechanism: Distal vs. Proximal Cleavage

-

Ionization: Removal of an electron from the Nitrogen lone pair (

). -

Ring Opening: The radical cation induces cleavage of the C2–C3 bond (distal) or C1–C2 bond (proximal).

-

Pathway A (Distal): Cleavage of the bond opposite the amine is less common unless stabilized by C2/C3 substituents.

-

Pathway B (Proximal/Ring Opening): The strain release drives the opening to an iminium ion intermediate.

-

Visualization of Fragmentation:

Figure 1: Primary fragmentation pathway for N-substituted cyclopropanamines in EI-MS. The relief of ring strain drives the initial ring opening.

Experimental Protocol: Structural Validation Workflow

This protocol ensures high-confidence structural assignment for a novel N-substituted cyclopropanamine derivative.

Step 1: Sample Preparation

-

Solvent: Use Benzene-d6 (

) instead of Chloroform-d ( -

Concentration: 10-15 mg in 0.6 mL solvent.

Step 2: 1D NMR Acquisition

-

Acquire

H NMR with sufficient scans (ns=32) to resolve satellite peaks. -

Critical Check: Measure the coupling constants of the multiplet at

ppm.-

If

Hz -

If

Hz

-

Step 3: NOESY/ROESY Validation

-

Run a 2D NOESY experiment.

-

Logic: A cis isomer will show a strong NOE correlation between the N-substituent (e.g., N-CH

) and the C2-substituent. A trans isomer will show NOE correlations between the N-substituent and the C2-protons, but not the C2-substituent itself.

Step 4: Stability Stress Test

-

Dissolve 5 mg in MeOH:H

O (1:1). -

Add 1 eq. of 0.1 M HCl.

-

Monitor by LC-MS for 24 hours.

-

Pass Criteria: < 5% degradation. (Cyclopropanamines can be acid-labile, undergoing ring opening to allyl amines).

Conformational Equilibrium Diagram

The following diagram illustrates the dynamic equilibrium and the stereochemical nomenclature logic.

Figure 2: Stereochemical relationships. Note that Nitrogen inversion is a rapid background process that does not alter the configuration of the carbon stereocenters (Cis vs Trans).

References

-

Conformational Preferences of Cyclopropylamines: Title: Conformational preferences and basicities of monofluorinated cyclopropyl amines. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

-

Mass Spectrometry Fragmentation: Title: Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Source: ResearchGate / Review of Synthetic Developments. URL:[Link]

-

X-Ray Crystallography & Geometry: Title: Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. Source: IUCrData (International Union of Crystallography). URL:[Link]

-

Medicinal Chemistry Applications: Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Source: Longdom Publishing. URL:[Link]

Sources

Technical Whitepaper: Synthesis of N-(propan-2-yl)cyclopropanamine

[1]

Executive Summary

N-(propan-2-yl)cyclopropanamine (

This guide evaluates and defines the optimal synthetic routes, prioritizing reductive amination for its chemoselectivity and preservation of the labile cyclopropane ring.

Chemical Profile

| Property | Data |

| IUPAC Name | N-(propan-2-yl)cyclopropanamine |

| Molecular Formula | |

| Molecular Weight | 99.17 g/mol |

| Boiling Point | ~100–105 °C (Predicted) |

| pKa | ~10.5 (Typical for secondary amines) |

| Key Risk | Cyclopropane ring opening under strong acid/hydrogenation conditions. |

Strategic Pathway Analysis

The synthesis of N-isopropylcyclopropanamine presents a chemoselectivity challenge: installing the isopropyl group without over-alkylating to the tertiary amine or rupturing the strained cyclopropyl ring (approx. 27.5 kcal/mol strain energy).

Route Comparison

| Method | Reagents | Feasibility | Scalability | Risk Profile |

| A. Reductive Amination (Recommended) | Cyclopropylamine + Acetone + NaBH(OAc)3 | High | High | Low. Borohydrides spare the cyclopropyl ring. |

| B. Direct Alkylation | Cyclopropylamine + 2-Bromopropane | Medium | High | High. Difficult to control mono- vs. di-alkylation. |

| C. Amide Reduction | Cyclopropylamine + Acetyl Chloride | High | Medium | Medium. Requires handling pyrophoric LAH; 2-step process. |

Detailed Protocol: Reductive Amination (Method A)

This is the industry-standard approach for laboratory to pilot-scale synthesis. It utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate imine without reducing the ketone starting material or opening the cyclopropane ring.

Reaction Scheme

The reaction proceeds via the formation of a ketimine species, which is rapidly reduced in situ.

Figure 1: Mechanistic flow of the reductive amination using STAB.

Step-by-Step Methodology

Materials:

-

Cyclopropylamine (1.0 equiv)

-

Acetone (1.2 – 1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: Methanol can be used if NaBH3CN is the reductant, but STAB is safer and less toxic.

Procedure:

-

Imine Formation: In a dry reaction vessel under

atmosphere, dissolve Cyclopropylamine (e.g., 10 mmol) in DCE (30 mL). -

Add Carbonyl: Add Acetone (12-15 mmol) followed by Acetic Acid (10 mmol). Stir at room temperature for 30 minutes to facilitate imine/iminium formation.

-

Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. (Caution: Mild exotherm and gas evolution).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of cyclopropylamine.

-

Quench: Quench the reaction by adding saturated aqueous

solution. Stir for 20 minutes until gas evolution ceases. -

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

mL). -

Purification: Dry combined organics over

, filter, and concentrate.-

Note: The product is a low-boiling amine. Do not rotovap to dryness under high vacuum without checking volatility. It is often converted directly to the HCl salt for stability.

-

-

Salt Formation (Optional but Recommended): Dissolve the crude oil in diethyl ether and add 2M HCl in ether. The white precipitate (N-isopropylcyclopropanamine hydrochloride) is filtered and dried.[1]

Critical Control Points:

-

Stoichiometry: Excess acetone is acceptable, but excess amine leads to lower yields.

-

Temperature: Keep the reduction step initially cold (0°C) to prevent side reactions.

-

pH Control: The presence of Acetic Acid buffers the reaction, accelerating imine formation without protonating the borohydride too rapidly.

Alternative Pathway: Two-Step Amide Reduction (Method C)[1]

For applications requiring ultra-high purity where trace boron impurities are unacceptable, the amide route is preferred.

Figure 2: Amide reduction pathway avoiding over-alkylation.

-

Acylation: React cyclopropylamine with acetyl chloride (or acetic anhydride) and triethylamine in DCM at 0°C. This quantitatively yields N-cyclopropylacetamide.

-

Reduction: Treat the isolated amide with Lithium Aluminum Hydride (

) in refluxing THF.-

Warning:

is aggressive. While the cyclopropane ring is generally stable to LAH, strict temperature control is required.

-

-

Workup: Fieser workup (Water/15% NaOH/Water) to remove aluminum salts, followed by distillation.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

| Test | Expected Result | Notes |

| 1H NMR (DMSO-d6) | Distinctive high-field cyclopropyl protons confirm ring integrity. | |

| MS (ESI+) | Parent mass 99.17. | |

| Appearance | Colorless oil (Free base) or White solid (HCl salt). | Free base oxidizes/yellows upon air exposure. |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link

-

Borkin, D., et al. (2015). "Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo." Cancer Cell, 27(4), 589-602. (Context for N-isopropylcyclopropanamine usage in Menin-MLL inhibitors). Link

-

Sigma-Aldrich. "N-Isopropylcyclopropanamine hydrochloride Product Sheet." (CAS Verification). Link

solubility profile of N-(propan-2-yl)cyclopropanamine in organic solvents

Title: Strategic Solubility Profiling of N-(propan-2-yl)cyclopropanamine: A Technical Guide for Process Development Subtitle: Physicochemical Analysis, Predictive Modeling, and Experimental Protocols for Menin-MLL Inhibitor Intermediates

Executive Summary

N-(propan-2-yl)cyclopropanamine (CAS: 1174526-66-9), also known as N-isopropylcyclopropanamine, is a critical secondary amine intermediate used in the synthesis of high-value pharmaceutical targets, including Menin-MLL inhibitors for acute leukemia therapy.

Despite its structural simplicity, the molecule presents a distinct solubility duality driven by its basicity (pKa ~10.5) and lipophilic hydrocarbon skeleton (C6H13N). This guide provides a comprehensive solubility profile, moving beyond static data to dynamic, pH-dependent solubility behaviors essential for reaction optimization, liquid-liquid extraction (LLE), and salt formation.

Key Takeaway: The "solubility" of this amine is a function of protonation state. The free base is a lipophilic liquid miscible with organic solvents, while its salts (e.g., HCl) are hydrophilic solids. Mastering this switch is the key to high-yield purification.

Physicochemical Characterization

Understanding the fundamental properties is the first step in predicting solubility behavior.

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | C₆H₁₃N | Small molecule, high solvent accessibility. |

| Molecular Weight | 99.17 g/mol | Low MW facilitates high solubility in diverse solvents. |

| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free base acts as a co-solvent; salt requires dissolution. |

| pKa (Conjugate Acid) | ~10.5 (Predicted) | Highly basic. Protonates readily at pH < 8. |

| LogP (Octanol/Water) | ~1.2 - 1.5 (Predicted) | Moderately lipophilic. Prefers organic phase in neutral state. |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | Capable of H-bonding, aiding solubility in alcohols/water. |

Theoretical Solubility Framework: Hansen Parameters

To scientifically select solvents without wasting material, we apply Hansen Solubility Parameters (HSP) .[1] The total solubility parameter (

Estimated HSP for N-(propan-2-yl)cyclopropanamine:

-

(Dispersion): ~15.5 MPa

-

(Polarity): ~4.0 MPa

-

(H-Bonding): ~5.5 MPa

Solvent Prediction Logic:

-

"Like Dissolves Like": Solvents with an interaction radius (

) < 8.0 relative to the amine will dissolve it. -

Best Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethanol align well with the amine's

values. -

Poor Solvents: Water (high

) is a poor match for the free base unless ionization occurs.

Experimental Solubility Protocols

Standardized workflows to validate predictive models.

Protocol A: Visual Solubility Screening (Qualitative)

Objective: Rapidly determine miscibility or saturation limits.

-

Preparation: Place 100 mg of N-(propan-2-yl)cyclopropanamine (free base) into a 4 mL vial.

-

Addition: Add solvent in 100 µL increments at 25°C.

-

Observation: Vortex for 30 seconds after each addition.

-

Miscible: Clear solution with < 100 µL solvent.

-

Soluble: Clear solution with 100–1000 µL solvent.

-

Sparingly Soluble: Cloudiness persists > 1 mL solvent.

-

-

Endpoint: Record volume required for clarity.

Protocol B: pH-Dependent Partitioning (Quantitative)

Objective: Determine distribution coefficient (

-

System: 10 mL Toluene (Organic) + 10 mL Phosphate Buffer (Aqueous, pH adjusted to 3, 7, 10, 12).

-

Equilibration: Add 500 mg amine. Shake vigorously for 20 mins. Centrifuge to separate phases.

-

Analysis: Analyze organic layer via GC-FID or HPLC to determine concentration remaining.

-

Calculation: Derive LogD at each pH.

Comprehensive Solubility Profile

The following table synthesizes theoretical predictions with standard amine behaviors.

Table 1: Solubility of Free Base vs. HCl Salt

| Solvent Class | Specific Solvent | Free Base Solubility (25°C) | HCl Salt Solubility (25°C) | Process Utility |

| Polar Protic | Water (Neutral pH) | Sparingly Soluble / Emulsion | High (>100 mg/mL) | Salt formation & Aqueous workup. |

| Methanol / Ethanol | Miscible | High (>50 mg/mL) | Recrystallization solvent. | |

| Polar Aprotic | Dichloromethane (DCM) | Miscible | Low / Moderate | Standard reaction solvent (e.g., HATU coupling). |

| DMSO / DMF | Miscible | High | Reaction solvent for nucleophilic substitution. | |

| THF | Miscible | Low | Good for free base reactions; antisolvent for salt. | |

| Non-Polar | Toluene | Miscible | Insoluble (<1 mg/mL) | Crucial: Used to extract free base from basic aqueous phase. |

| Heptane / Hexane | Miscible | Insoluble | Antisolvent for precipitation of the salt. | |

| Ethers | MTBE / Diethyl Ether | Miscible | Insoluble | Washing impurities from the salt product. |

Process Implications & Workflows

The "Solubility Switch" in Purification

The most powerful attribute of N-(propan-2-yl)cyclopropanamine is its ability to toggle solubility based on pH.

-

Acidic pH (< 8): The nitrogen protonates (

). The molecule becomes ionic and partitions into Water . -

Basic pH (> 11): The nitrogen deprotonates (

). The molecule becomes neutral/lipophilic and partitions into Organics (DCM, Toluene) .

Visualization of Purification Logic

The diagram below illustrates the standard work-up procedure utilizing this solubility profile.

Caption: Acid-Base extraction workflow leveraging the pH-dependent solubility switch of N-(propan-2-yl)cyclopropanamine.

Solvent Selection Decision Tree

Use this logic to select the correct solvent system for your specific unit operation.

Caption: Decision tree for solvent selection based on unit operation requirements.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28064878, 1-Isopropylcyclopropanamine. Retrieved from [Link]

-

Grembecka, J., et al. (2022).[3] Inhibitors of the Menin-MLL Interaction. Patent WO2022241265A1.[3] Retrieved from

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

Sources

The N-Isopropylcyclopropylamine Motif: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-isopropylcyclopropylamine motif, a seemingly simple yet chemically elegant structure, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique combination of a strained three-membered ring and a secondary amine confers a remarkable and diverse range of biological activities. This guide provides a comprehensive exploration of the known and potential pharmacological applications of molecules incorporating this motif. We will delve into the well-established roles of N-isopropylcyclopropylamine-containing compounds as potent enzyme inhibitors, particularly of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), and explore their burgeoning potential in antimicrobial, antiviral, and anticancer therapies. This document will further serve as a practical resource by providing detailed experimental protocols for assessing these biological activities and will illuminate the critical structure-activity relationships that govern the therapeutic potential of this versatile scaffold.

The N-Isopropylcyclopropylamine Motif: A Confluence of Reactivity and Specificity

The cyclopropylamine moiety is a fascinating structural element in drug design.[1] The inherent strain of the cyclopropane ring, with its compressed bond angles of approximately 60°, significantly enhances its chemical reactivity.[1] When combined with a nucleophilic amino group, this strained ring becomes a powerful tool for interacting with biological targets, often leading to mechanism-based inhibition.[1] The addition of an isopropyl group to the nitrogen atom further refines the steric and electronic properties of the molecule, influencing its binding affinity, selectivity, and metabolic stability. This strategic substitution is a key element in the design of targeted therapies.

Established Biological Activities: A Tale of Two Enzymes

The N-isopropylcyclopropylamine motif and its close analogs have been most extensively studied for their potent inhibitory effects on two key flavin-dependent enzymes: monoamine oxidases and lysine-specific demethylase 1.

Monoamine Oxidase (MAO) Inhibition: A Legacy in Neuroscience

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][3] Their inhibition can lead to an increase in the synaptic levels of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][3]

The cyclopropylamine scaffold is a classic feature of potent, irreversible MAO inhibitors.[4][5] The prototypical example is tranylcypromine, a phenylcyclopropylamine that targets both MAO-A and MAO-B.[2] The inhibitory mechanism involves the enzyme-catalyzed oxidation of the cyclopropylamine, which leads to the opening of the strained ring and the formation of a reactive intermediate that forms a covalent adduct with the flavin cofactor (FAD) of the enzyme, thereby irreversibly inactivating it.[6]

Lysine-Specific Demethylase 1 (LSD1) Inhibition: An Epigenetic Frontier in Oncology

Lysine-specific demethylase 1 (LSD1) is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4me1/2 and H3K9me1/2).[7][8] The overexpression of LSD1 has been implicated in the progression of various cancers, making it an attractive target for anticancer drug development.[7]

Interestingly, due to its structural and mechanistic similarities to MAOs, LSD1 is also inhibited by cyclopropylamine-based compounds.[4][8] N-substituted derivatives of trans-2-phenylcyclopropylamine have been developed as potent and selective LSD1 inhibitors.[9] These compounds also act as mechanism-based inhibitors, forming a covalent adduct with the FAD cofactor of LSD1.[8][9] The N-substituent plays a critical role in enhancing the potency and selectivity of these inhibitors for LSD1 over MAOs.[9][10] This has led to the development of LSD1 inhibitors that are highly effective in suppressing the growth of cancer cells, particularly in acute myeloid leukemia (AML).[11]

Emerging Therapeutic Potential: Beyond Enzyme Inhibition

While the roles of N-isopropylcyclopropylamine motifs in MAO and LSD1 inhibition are well-documented, the broader therapeutic potential of this scaffold is an active area of research.

Antimicrobial and Antifungal Activity

Recent studies have highlighted the potential of cyclopropane-containing compounds as antimicrobial and antifungal agents.[12][13] Amide derivatives incorporating a cyclopropane ring have demonstrated moderate to excellent activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[12][13] The mechanism of action for these compounds is still under investigation but may involve disruption of the microbial cell membrane or inhibition of essential enzymes. The lipophilicity and structural rigidity conferred by the cyclopropane ring are thought to contribute to this activity.

Antiviral Properties

The cyclopropane ring has also been incorporated into nucleoside analogs to create novel antiviral agents.[14] These compounds have shown activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[14] The rigid cyclopropane unit can act as a conformational lock, forcing the nucleoside analog into a specific orientation that enhances its interaction with viral enzymes like reverse transcriptase or polymerase.

Anticancer Activity

Beyond LSD1 inhibition, compounds containing cyclopropane rings have shown broader antiproliferative effects in various cancer cell lines.[15][16] For example, certain hydantoin derivatives featuring an isopropyl group have demonstrated dose- and time-dependent inhibition of breast cancer cell proliferation.[15] The precise mechanisms are likely varied and may involve the induction of apoptosis, cell cycle arrest, or inhibition of other key cellular pathways.

Structure-Activity Relationships (SAR): A Guide to Rational Drug Design

The biological activity of N-isopropylcyclopropylamine-containing molecules is highly dependent on their specific chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent, selective, and safe therapeutic agents.[17] Key SAR considerations for this motif include:

-

Stereochemistry: The relative orientation of substituents on the cyclopropane ring (cis vs. trans) can significantly impact biological activity and selectivity.

-

N-Substitution: The nature of the substituent on the nitrogen atom is a critical determinant of target selectivity. As seen with LSD1 inhibitors, larger, more complex N-substituents can confer selectivity over MAOs.[9]

-

Ring Substitution: The presence of other substituents on the cyclopropane ring can influence both the electronic properties and the binding interactions of the molecule with its target.

Experimental Protocols

To facilitate further research into the biological activities of N-isopropylcyclopropylamine motifs, we provide the following detailed, step-by-step methodologies for key assays.

Protocol for MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to screen for MAO-B inhibitors.[18][19][20]

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-B-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), a probe reacts with H₂O₂ to generate a fluorescent product. The decrease in fluorescence in the presence of a test compound indicates inhibition of MAO-B.[2]

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Selegiline)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, HRP, and positive control in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Enzyme Control (EC): 50 µL of MAO-B enzyme solution and 10 µL of assay buffer.

-

Inhibitor Control (IC): 50 µL of MAO-B enzyme solution and 10 µL of the positive control inhibitor.

-

Test Compound (S): 50 µL of MAO-B enzyme solution and 10 µL of the diluted test compound.

-

Solvent Control: 50 µL of MAO-B enzyme solution and 10 µL of the solvent used for the test compound (if the final concentration exceeds 2%).

-

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C.

-

Reaction Initiation: Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP. Add 40 µL of this solution to each well.

-

Measurement: Immediately measure the fluorescence kinetically at 37°C for 10-40 minutes.

-

Data Analysis: Determine the rate of reaction for each well from the linear portion of the kinetic curve. Calculate the percent inhibition for the test compound relative to the enzyme control. Plot the percent inhibition against the log of the test compound concentration and determine the IC50 value using non-linear regression.

Protocol for Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.[21][22][23]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[21][24]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Test compound (dissolved in DMSO)

-

96-well clear microplate

-

Spectrophotometer (microplate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and an untreated control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Data Presentation

The following table provides a template for summarizing the biological activity data for novel N-isopropylcyclopropylamine derivatives.

| Compound ID | Target | Assay Type | IC50 / MIC80 (µM) | Cell Line / Strain |

| Example-1 | MAO-B | Fluorometric Inhibition | 0.15 | Recombinant human |

| Example-2 | LSD1 | Biochemical Inhibition | 0.05 | Recombinant human |

| Example-3 | S. aureus | Broth Microdilution | 16 | ATCC 29213 |

| Example-4 | MCF-7 | MTT Cytotoxicity | 8.5 | Human breast cancer |

Visualizations

Mechanism of MAO Inhibition by Cyclopropylamines

Caption: Mechanism of irreversible MAO inhibition by a cyclopropylamine derivative.

Workflow for Biological Activity Screening

Caption: A general workflow for the biological screening of novel N-isopropylcyclopropylamine derivatives.

Conclusion

The N-isopropylcyclopropylamine motif represents a privileged scaffold in drug discovery, offering a gateway to a wide array of biological activities. Its well-established role as a mechanism-based inhibitor of MAOs and LSD1 has paved the way for the development of therapeutics for neurological disorders and cancer. Furthermore, the emerging evidence of its potential in antimicrobial, antiviral, and broader anticancer applications suggests that the full therapeutic value of this versatile structural unit is yet to be fully realized. Future research focused on elucidating the structure-activity relationships and mechanisms of action of novel N-isopropylcyclopropylamine derivatives will undoubtedly unlock new opportunities for the development of next-generation therapies.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]

-

Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 149-161). Humana Press, New York, NY. [Link]

-

Rotili, D., et al. (2016). Structure-activity studies on N -Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation. Journal of medicinal chemistry, 59(2), 613-27. [Link]

-

Belay, C., et al. (2020). Asymmetric trisalkylamine cyclopropenium derivatives with antimicrobial activity. Bioorganic Chemistry, 102, 104069. [Link]

-

Hotchkiss, A. J., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS journal, 282(10), 1846-57. [Link]

-

Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 3985. [Link]

-

Belay, C., et al. (2020). Asymmetric trisalkylamine cyclopropenium derivatives with antimicrobial activity. Bioorganic Chemistry, 102, 104069. [Link]

-

Ito, A., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 817-824. [Link]

-

Ito, A., et al. (2020). Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors. ChemMedChem, 15(9), 817-824. [Link]

-

Ramsay, R. R., & Tipton, K. F. (2017). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. Neurotoxicology, 60, 140-147. [Link]

-

Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 3985. [Link]

-

Rotili, D., & Mai, A. (2016). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Future Medicinal Chemistry, 8(11), 1277-1294. [Link]

-

Vianello, P., et al. (2018). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of medicinal chemistry, 61(15), 6647-6659. [Link]

-

Ramsay, R. R., et al. (2018). Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules, 23(7), 1739. [Link]

-

Binda, C., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Proceedings of the National Academy of Sciences, 104(40), 15657-62. [Link]

-

Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov. [Link]

-

Balzarini, J., et al. (1999). Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides. Antiviral research, 43(1), 37-53. [Link]

-

Obradović, A. D., et al. (2020). Antiproliferative and antimigratory effects of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives in human breast cancer cells. Journal of the Serbian Chemical Society, 85(1), 101-114. [Link]

-

MDPI. (2025). Natural Compounds with Antiviral Activity Against Clinically Relevant RNA Viruses: Advances of the Last Decade. MDPI. [Link]

-

MDPI. (2024). Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Derivatives. MDPI. [Link]

-

Popović, L., et al. (2020). Synthesis, antiproliferative activity and SAR analysis of (-)-cleistenolide and analogues. European journal of medicinal chemistry, 202, 112597. [Link]

-

Frontiers. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers. [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

ScienceOpen. (2024). Research advances in anti-cancer activities and mechanism of action of neocryptolepine and its derivatives. ScienceOpen. [Link]

-

Schmidtke, M., et al. (2002). Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine. Antiviral research, 55(1), 117-27. [Link]

-

An-Najah Staff. (2019). Antiproliferative Activities of Some Biologically Important Scaffolds. [Link]

-

Chen, Y. L., et al. (2018). Synthesis and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC advances, 8(26), 14385-14402. [Link]

-

Li, X., et al. (2014). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. International journal of molecular sciences, 15(11), 20956-72. [Link]

-

ResearchGate. (2025). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. [Link]

-

MDPI. (2026). Special Issue: Cytotoxicity, Antioxidant and Anticancer Activity of Natural Products, 2nd Edition. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and antiviral activity of phosphoralaninate derivatives of methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiproliferative and antimigratory effects of 3-(4-substituted benzyl)-5- isopropyl-5-phenylhydantoin derivatives in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, antiproliferative activity and SAR analysis of (-)-cleistenolide and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. abcam.co.jp [abcam.co.jp]

- 19. assaygenie.com [assaygenie.com]

- 20. sigmaaldrich.cn [sigmaaldrich.cn]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. ijprajournal.com [ijprajournal.com]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Advanced Conformational Analysis of N-(propan-2-yl)cyclopropanamine

Executive Summary

N-(propan-2-yl)cyclopropanamine (N-isopropylcyclopropylamine) represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for acyclic amines and a scaffold for Monoamine Oxidase (MAO) inhibitors. Its conformational landscape is governed by a unique competition between stereoelectronic effects (Walsh orbital overlap) and steric gearing (isopropyl bulk).

This guide provides a rigorous framework for analyzing the conformational dynamics of this molecule. Unlike simple aliphatic amines, the cyclopropyl moiety imposes significant electronic constraints on the nitrogen lone pair, altering inversion barriers and pKa values. This document details the theoretical basis, computational protocols, and spectroscopic validation methods required to master this scaffold.

Structural Fundamentals & Electronic Effects[1]

To understand the conformation of N-(propan-2-yl)cyclopropanamine, one must first decouple the electronic requirements of the cyclopropane ring from the steric requirements of the isopropyl group.

The Bisected Preference (Electronic Control)

The cyclopropane ring is not merely a steric bulk; it is an electronic modulator. The C-C bonds in cyclopropane possess significant

-

The Interaction: The nitrogen lone pair (

) seeks to maximize overlap with the antibonding Walsh orbitals ( -

The Result: This hyperconjugation stabilizes the bisected conformation , where the N-H bond and the N-Lone Pair plane bisect the cyclopropane ring.

-

Consequence: In the bisected state, the C-N bond possesses partial double-bond character, shortening the bond length and raising the barrier to rotation compared to acyclic analogs.

The Isopropyl "Gear" (Steric Control)

The isopropyl group introduces a rotational degree of freedom (

-

Gearing Mechanism: To minimize

strain, the isopropyl group typically adopts a specific rotamer relative to the nitrogen lone pair. -

Inversion Barrier: The bulk of the isopropyl group, combined with the ring strain, generally increases the nitrogen inversion barrier compared to dimethylamine, often making N-inversion observable by NMR at accessible low temperatures.

Computational Methodology (Protocol)

This section details a self-validating computational workflow to map the Potential Energy Surface (PES) of the molecule.

Recommended Theory Level

-

Functional:

B97X-D or M06-2X (Crucial for capturing dispersion forces between the isopropyl methyls and the cyclopropane ring). -

Basis Set: 6-311++G(d,p) or def2-TZVP. Diffuse functions are mandatory to model the nitrogen lone pair accurately.

Step-by-Step Workflow

Step 1: Conformational Search (Stochastic) Generate an initial ensemble using a force field (e.g., MMFF94) to identify gross minima. Focus on two dihedrals:

- : Cyclopropyl-N-C-H (Ring orientation)

- : Isopropyl-N-C-H (Isopropyl rotation)

Step 2: Geometry Optimization & Frequency Calculation Optimize the top 10 conformers using DFT.

-

Validation: Ensure zero imaginary frequencies.

-

Output: Calculate Gibbs Free Energy (

) at 298K.

Step 3: Relaxed PES Scan (The "Drive")

Perform a relaxed scan of the

Workflow Visualization

Figure 1: Self-validating computational workflow for conformational analysis.

Spectroscopic Validation

Computational models must be validated against experimental observables.

Nuclear Magnetic Resonance (NMR)

-

Coupling: The coupling constant between the N-H proton and the isopropyl methine proton is Karplus-dependent.

-

Protocol: Acquire a 1D

H NMR in a non-polar solvent ( -

Interpretation: A large coupling (~8-10 Hz) indicates an anti relationship; a small coupling (<4 Hz) indicates gauche.

-

-

Dynamic NMR (DNMR):

-

Protocol: Cool the sample from 298K down to 180K in

. -

Observation: Look for decoalescence of the isopropyl methyl signals. This allows calculation of the rotational/inversion barrier (

) using the Eyring equation.

-

Infrared Spectroscopy (IR)

-

Bohlmann Bands: Inspect the 2700–2800 cm

region.

Pharmacological Implications[4]

Understanding the conformation is not an academic exercise; it directly impacts drug developability.

Basicity and pKa

The bisected conformation increases the

-

Impact: N-isopropylcyclopropylamine is typically less basic (lower pKa of the conjugate acid) than diisopropylamine.

-

Drug Design: This reduced basicity improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces hERG channel binding liability.

Metabolic Stability

The conformation dictates the accessibility of the

-

Site of Metabolism (SOM): The isopropyl methine C-H is a prime target for oxidation.

-

Steric Shielding: If the preferred conformer places the methine H toward the cyclopropane ring (geared), it may be sterically shielded from the CYP heme iron, prolonging half-life (

).

Comparative Data Table

| Feature | N-Isopropylcyclopropylamine | Diisopropylamine | Cyclopropylamine |

| Hybridization | |||

| Dominant Effect | Walsh Orbital Overlap + Steric Gearing | Steric Repulsion | Walsh Orbital Overlap |

| Inversion Barrier | Moderate (~6-8 kcal/mol) | Low (~4-5 kcal/mol) | Moderate |

| pKa (approx) | ~9.5 - 10.0 | ~11.0 | ~9.0 |

| Bioisostere For | N-ethyl, N-isopropyl | N/A | Primary amines |

Conformational Energy Landscape

The interplay between the bisected preference and isopropyl rotation creates a complex energy surface.

Figure 2: Simplified topological energy landscape highlighting the global minimum and transition states.

References

-

Conformational features of secondary N-cyclopropyl amides. J. Org. Chem., 2015.[3] Link

-

Nitrogen inversion in cyclic amines and the bicyclic effect. J. Org.[4] Chem., 2002. Link

-

Pure rotational and rovibrational spectroscopy of cyclopropylamine. J. Chem. Phys., 2024. Link

-

Conformational Sampling and Energetics of Drug-Like Molecules. Curr. Med. Chem., 2009.[5] Link

-

Conformational preferences and basicities of monofluorinated cyclopropyl amines. Org. Biomol. Chem., 2011. Link

Sources

- 1. roaldhoffmann.com [roaldhoffmann.com]

- 2. 8.2 Conformation of Organic Compounds – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 3. Conformational features of secondary N-cyclopropyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Optimized Synthesis of N-(propan-2-yl)cyclopropanamine

Executive Summary

This guide details the synthesis of N-(propan-2-yl)cyclopropanamine (also known as N-isopropylcyclopropylamine) via reductive amination. While conceptually simple, this transformation presents specific challenges: the volatility of the secondary amine product, the steric hindrance of the ketone electrophile (acetone), and the potential for cyclopropane ring opening under rigorous hydrogenation conditions.

This document presents two validated protocols:

-

Method A (The Gold Standard): Sodium Triacetoxyborohydride (STAB) mediated reductive amination.[1] Recommended for discovery/medicinal chemistry scales (mg to 100g).

-

Method B (Scale-Up): Catalytic Hydrogenation using Sulfided Platinum. Recommended for process scales (>100g) where atom economy is critical.

Retrosynthetic Analysis & Strategy

The target molecule is constructed by coupling cyclopropylamine with acetone. The bond formed is the C-N bond between the isopropyl group and the nitrogen.

Figure 1: Retrosynthetic disconnection strategy.

Key Strategic Considerations

-

Volatility: The free base of N-isopropylcyclopropylamine has a boiling point estimated between 80-100°C. Standard rotary evaporation can lead to significant product loss. Protocol requires isolation as the Hydrochloride (HCl) salt.

-

Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to hydrogenolysis (ring opening) if standard Pd/C catalysts are used under high pressure.

-

Sterics: Acetone is less reactive than aldehydes. Acid catalysis (AcOH) is required to drive equilibrium toward the iminium species.

Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Recommended for: Discovery Chemistry, High-Throughput Synthesis.

Rationale

Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride (

Mechanistic Pathway

Figure 2: Mechanistic pathway showing acid-catalyzed iminium formation followed by irreversible hydride transfer.

Detailed Protocol

Reagents:

-

Cyclopropylamine (1.0 equiv)

-

Acetone (1.5 - 2.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.

Step-by-Step Procedure:

-

Imine Formation (In Situ):

-

Charge a dry reaction vessel with Cyclopropylamine (10 mmol) and DCE (30 mL).

-

Add Acetone (15 mmol) followed by Acetic Acid (10 mmol).

-

Stir at Room Temperature (RT) for 30–60 minutes. Author's Note: This pre-stir allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (14 mmol) portion-wise over 10 minutes. Caution: Mild exotherm and gas evolution.

-

Remove ice bath and stir at RT for 12–16 hours.

-

-

Quench & Workup:

-

Salt Formation (CRITICAL STEP):

-

Do not concentrate the free base.

-

Dry the organic layer over

, filter, and transfer to a clean flask. -

Cool to 0°C. Add 4M HCl in Dioxane (or diethyl ether) dropwise (1.2 equiv). A white precipitate (the HCl salt) should form immediately.

-

Concentrate the solvent after salt formation to obtain the solid N-isopropylcyclopropylamine hydrochloride.

-

Method B: Catalytic Hydrogenation (Scale-Up)

Recommended for: Process Chemistry, Multi-kilogram batches.

Rationale

For large scales, boron waste from STAB is difficult to manage. Catalytic hydrogenation is atom-economical. However, standard Palladium on Carbon (Pd/C) often causes ring-opening of cyclopropanes (hydrogenolysis) to form propyl-isopropylamine.

Solution: Use Platinum on Carbon (Pt/C) or Sulfided Platinum , which are less active toward cyclopropane ring opening but active enough for imine reduction.

Protocol

-

Reactor: High-pressure autoclave (Hastelloy or Stainless Steel).

-

Loading:

-

Cyclopropylamine (1.0 equiv) in Methanol (5 volumes).

-

Acetone (2.0 equiv).

-

Catalyst: 5% Pt/C (sulfided), 2 wt% loading relative to substrate.

-

-

Conditions:

-

Hydrogen Pressure: 5–10 bar (70–150 psi).

-

Temperature: 25–35°C. Do not exceed 40°C to prevent ring opening.

-

-

Workup:

-

Filter catalyst over Celite.

-

Add HCl (aq) or HCl/MeOH.

-

Concentrate to dryness to isolate the salt.

-

Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Method A (STAB) | Method B (Pt/C H2) |

| Scale Suitability | mg to 100g | >100g to kg |

| Yield (Isolated) | 85 - 95% | 80 - 90% |

| Selectivity | Excellent (No ring opening) | Good (Requires temp control) |

| Impurity Profile | Boron salts (easy removal) | Propyl-isopropylamine (trace) |

| Cost | Higher (Reagent cost) | Lower (Catalytic) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Product volatility | Isolate as HCl salt. Do not rotovap free base >30°C. |

| No Reaction | Steric hindrance of acetone | Ensure AcOH is added. Increase stir time before STAB addition. |

| Ring Opening | Hydrogenolysis (Method B) | Switch catalyst from Pd to Pt(S). Lower temperature. |

| Incomplete Conversion | Water in solvent | Use anhydrous DCE/DCM. STAB decomposes in presence of water. |

Expected Analytical Data (HCl Salt)

-

Appearance: White hygroscopic solid.

-

1H NMR (400 MHz, D2O):

- 3.45 (sept, J = 6.5 Hz, 1H, CH -isopropyl)

- 2.70 (m, 1H, N-CH -cyclopropyl)

- 1.28 (d, J = 6.5 Hz, 6H, CH3 -isopropyl)

- 0.90 – 0.75 (m, 4H, Cyclopropyl CH2 )

-

MS (ESI+): m/z = 100.1

(Free base mass).

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews.[8]

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Reference for Pt vs Pd selectivity in cyclopropane systems).

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. scribd.com [scribd.com]

- 8. scilit.com [scilit.com]

one-pot synthesis of N-isopropylcyclopropylamine from cyclopropylamine

Application Note & Protocol

A Strategic Guide to the One-Pot Synthesis of N-Isopropylcyclopropylamine via Reductive Amination

Abstract

N-isopropylcyclopropylamine is a valuable secondary amine that serves as a key structural motif and building block in medicinal chemistry, notably in the development of antiviral and antidepressant agents.[1][2] Its synthesis via traditional multi-step methods can be time-consuming and inefficient. This application note presents a detailed, optimized, and field-tested protocol for the and acetone through a direct reductive amination pathway. By leveraging sodium borohydride as a cost-effective and selective reducing agent, this method offers high efficiency, operational simplicity, and scalability, making it a superior choice for both academic research and process development environments.

Introduction and Scientific Rationale

The cyclopropylamine moiety is a privileged scaffold in modern drug discovery, prized for the unique conformational constraints and metabolic stability it imparts to bioactive molecules.[1][3] The N-isopropyl derivative, in particular, is a crucial intermediate. The synthesis method described herein—direct reductive amination—is a cornerstone of amine synthesis.[1][2][4] It proceeds in two sequential, in-situ steps:

-

Imine Formation: The nucleophilic primary amine (cyclopropylamine) attacks the electrophilic carbonyl carbon of acetone. This is a condensation reaction that, following the formation of a carbinolamine intermediate and subsequent acid-catalyzed dehydration, yields a Schiff base (an imine).[5]

-

In-Situ Reduction: The resulting C=N double bond of the imine is then selectively reduced to a single bond by a hydride-donating agent, in this case, sodium borohydride (NaBH₄).[6][7]

The primary advantage of this one-pot protocol is the elimination of the need to isolate and purify the intermediate imine, which can be unstable. This approach minimizes handling, reduces solvent waste, and typically improves overall yield. The choice of sodium borohydride is deliberate; it is a mild reducing agent that is less reactive towards the starting ketone (acetone) than the intermediate iminium ion, especially at controlled temperatures, thereby minimizing the formation of isopropanol as a byproduct.[4][8]

Reaction Mechanism

The reductive amination process follows a well-established pathway. The key steps are visualized below. The reaction is typically facilitated by a slightly acidic medium, which catalyzes the dehydration of the carbinolamine intermediate to form the electrophilic iminium ion, the direct substrate for reduction.

Caption: The two-stage mechanism of reductive amination.

Experimental Protocol

This protocol is designed for a 50 mmol scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

| Reagent/Material | Grade | Supplier Example | Notes |

| Cyclopropylamine | ≥99% | Sigma-Aldrich | Flammable, corrosive liquid.[9] |

| Acetone | ACS Grade, ≥99.5% | Fisher Scientific | Highly flammable. |

| Sodium Borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich | Water-reactive, toxic.[10][11] |

| Methanol (MeOH) | Anhydrous, ≥99.8% | VWR Chemicals | Solvent. |

| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | Drying agent. |

| Hydrochloric Acid (HCl) | 2 M aqueous solution | J.T. Baker | For workup and pH adjustment. |

| Sodium Hydroxide (NaOH) | 5 M aqueous solution | Sigma-Aldrich | For workup and pH adjustment. |

| 250 mL Round-bottom flask | - | - | - |

| Magnetic stirrer and stir bar | - | - | - |

| Ice bath | - | - | - |

| Separatory funnel | - | - | - |

| Rotary evaporator | - | - | - |

| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) |

| Cyclopropylamine | 57.09 | 1.0 | 50 | 2.85 | 3.48 |

| Acetone | 58.08 | 1.1 | 55 | 3.20 | 4.05 |

| Sodium Borohydride | 37.83 | 1.2 | 60 | 2.27 | - |

| Methanol (Solvent) | - | - | - | - | 100 |

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice-water bath on a magnetic stirrer.

-

Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Once the solvent has cooled to approximately 0-5 °C, add 3.48 mL (50 mmol) of cyclopropylamine, followed by the slow, dropwise addition of 4.05 mL (55 mmol) of acetone.

-

Imine Formation: Stir the resulting solution at 0-5 °C for 30 minutes. This allows for the formation of the imine intermediate in situ. The solution should remain clear and colorless.

-

Reduction: While maintaining the temperature at 0-5 °C, add 2.27 g (60 mmol) of sodium borohydride in small portions over a period of 20-30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent the evolution of hydrogen gas from becoming too rapid.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching: Slowly and carefully quench the reaction by adding 2 M HCl dropwise until the vigorous bubbling ceases and the pH of the solution is acidic (pH ~2-3). This step neutralizes excess NaBH₄ and hydrolyzes borate esters.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-